molecular formula C20H26ClN3O B13733367 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride CAS No. 3519-95-7

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride

Cat. No.: B13733367
CAS No.: 3519-95-7
M. Wt: 359.9 g/mol
InChI Key: JQHJFXLIENNGOT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the diethylaminoethyl group enhances its pharmacological properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinazolinone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which exhibit different pharmacological activities.

Scientific Research Applications

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl group enhances its binding affinity, leading to the inhibition or activation of these targets. The compound’s effects are mediated through various signaling pathways, resulting in its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride is unique due to its specific diethylaminoethyl substitution, which enhances its pharmacological properties and makes it a versatile compound in various research fields.

Properties

CAS No.

3519-95-7

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c1-3-22(4-2)14-15-23-18-13-9-8-12-17(18)20(24)21-19(23)16-10-6-5-7-11-16;/h5-13,19H,3-4,14-15H2,1-2H3,(H,21,24);1H

InChI Key

JQHJFXLIENNGOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

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